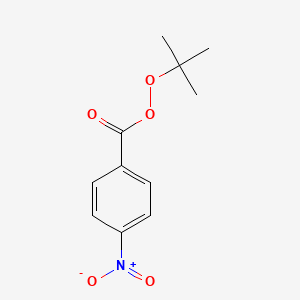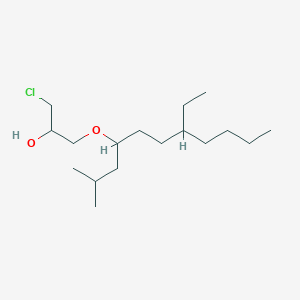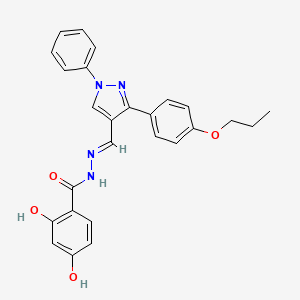
Bis(benzoyloxy)copper hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzoyloxy)copper hydrate is a coordination compound that features copper ions coordinated with benzoyloxy ligands and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(benzoyloxy)copper hydrate can be synthesized through the reaction of copper salts with benzoyl peroxide in the presence of water. The typical reaction involves dissolving copper acetate hydrate in methanol and then adding benzoyl peroxide. The reaction mixture is stirred at room temperature, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzoyloxy)copper hydrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the benzoyloxy ligands can be oxidized to form benzoic acid.
Reduction: It can be reduced under specific conditions to yield copper metal and benzoyl alcohol.
Substitution: The benzoyloxy ligands can be substituted by other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Halides (e.g., chloride, bromide) or phosphines (e.g., triphenylphosphine) are used as substituting ligands.
Major Products
Oxidation: Benzoic acid
Reduction: Copper metal and benzoyl alcohol
Substitution: Copper halides or copper phosphine complexes
Aplicaciones Científicas De Investigación
Bis(benzoyloxy)copper hydrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis(benzoyloxy)copper hydrate involves the coordination of copper ions with benzoyloxy ligands and water molecules. The copper center can undergo redox reactions, facilitating electron transfer processes. The benzoyloxy ligands can participate in various chemical transformations, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Bis(acetylacetonato)copper(II): Another copper coordination compound with similar applications in catalysis and materials science.
Bis(oxalato)copper(II): Known for its use in the synthesis of copper nanoparticles.
Copper(II) benzoate: Used in similar catalytic and coordination chemistry applications.
Uniqueness
Bis(benzoyloxy)copper hydrate is unique due to its specific ligand environment, which imparts distinct chemical reactivity and stability. The presence of benzoyloxy ligands allows for unique redox and substitution reactions that are not as readily observed in other copper coordination compounds.
Propiedades
Fórmula molecular |
C14H14CuO5 |
|---|---|
Peso molecular |
325.80 g/mol |
Nombre IUPAC |
benzoic acid;copper;hydrate |
InChI |
InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2 |
Clave InChI |
KCRRIPNWGYMGOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)

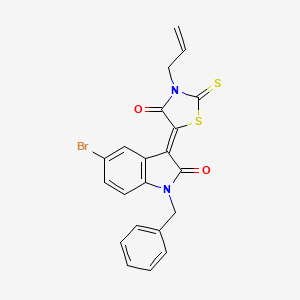
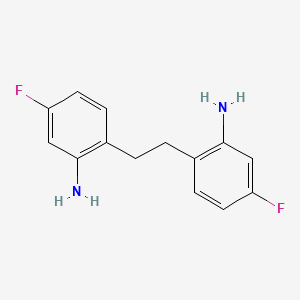

![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)

